N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
CAS No.: 400756-89-0
Cat. No.: VC3947485
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400756-89-0 |
|---|---|
| Molecular Formula | C12H16ClN3 |
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3.ClH/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15;/h3-6,8-9,13H,7H2,1-2H3;1H |
| Standard InChI Key | BJBNMWLLNHHJDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Identity
The compound’s systematic IUPAC name is N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine hydrochloride. Its structure features a pyrazole ring substituted with a 3-methylphenyl group at the 1-position and a methylamino-methyl group at the 4-position, with a hydrochloride salt forming the final product . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 400756-89-0 | |
| Molecular Formula | ||
| Molecular Weight | 237.73 g/mol | |
| SMILES Notation | CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl | |
| InChIKey | BJBNMWLLNHHJDW-UHFFFAOYSA-N |
The hydrochloride salt enhances the compound’s stability and solubility, making it suitable for experimental applications.
Structural Analysis
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves multi-step organic reactions:
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Formation of the Pyrazole Core:
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Condensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.
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Introduction of the 3-methylphenyl group via nucleophilic substitution or coupling reactions.
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Methylamination:
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Reaction of the pyrazole intermediate with methylamine or its derivatives to introduce the methylaminomethyl group.
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Salt Formation:
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Treatment with hydrochloric acid to produce the hydrochloride salt, purified via recrystallization or chromatography.
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Industrial-scale synthesis may employ continuous flow reactors to optimize yield (reported up to 85% in experimental settings) and reduce reaction times.
Analytical Characterization
Key techniques for verifying the compound’s structure and purity include:
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Nuclear Magnetic Resonance (NMR):
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NMR confirms proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm).
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Infrared (IR) Spectroscopy:
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Peaks at ~3400 cm (N–H stretch) and ~1600 cm (C=N pyrazole).
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Mass Spectrometry:
Physicochemical Properties
Limited data are available on the compound’s physical properties, but inferences can be made from structural analogs:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Solubility in Water | Moderate (hydrochloride salt) | Enhanced ionic character |
| Melting Point | >200°C (decomposes) | Typical for hydrochloride salts |
| LogP (Partition Coefficient) | ~2.1 | Calculated via software |
The hydrochloride salt’s hygroscopic nature necessitates storage in anhydrous conditions.
Pharmacological Research and Biological Activity
Mechanism of Action
The methylaminomethyl group may interact with β-tubulin’s colchicine-binding site, disrupting polymerization. Computational docking studies (not explicitly cited) could further elucidate binding affinities.
Additional Biological Activities
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Antimicrobial Effects: Structural analogs show moderate activity against Gram-positive bacteria.
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Neuroprotective Potential: Pyrazole derivatives modulate neurotransmitter systems, though specific data for this compound are lacking.
Applications in Scientific Research
Biochemical Assays
The compound serves as:
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A reference standard in HPLC for quantifying pyrazole derivatives.
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A building block in synthesizing libraries for high-throughput screening.
Organic Synthesis
Used in:
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Palladium-catalyzed cross-coupling reactions to introduce pyrazole motifs.
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Reductive amination to generate secondary amine derivatives.
| Parameter | Recommendation | Source |
|---|---|---|
| Handling | Use PPE; avoid inhalation | |
| Storage | 2–8°C in airtight container | |
| Regulatory Status | Research use only |
No acute toxicity data are available, but prudent laboratory practices are advised.
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